molecular formula C32H54O4 B12673795 (Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate CAS No. 93882-56-5

(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate

Cat. No.: B12673795
CAS No.: 93882-56-5
M. Wt: 502.8 g/mol
InChI Key: TZBVAIUVRCEQLV-WUKNDPDISA-N
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Description

(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate is a complex organic compound with a unique structure It is characterized by the presence of an octahydro-4,7-methano-1H-inden-5-yl group and a hydrogen 2-octadecenylsuccinate moiety

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction .

Major Products

The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

(Octahydro-4,7-methano-1H-inden-5-yl) hydrogen 2-octadecenylsuccinate has several scientific research applications:

Properties

CAS No.

93882-56-5

Molecular Formula

C32H54O4

Molecular Weight

502.8 g/mol

IUPAC Name

(E)-2-[2-oxo-2-(8-tricyclo[5.2.1.02,6]decanyloxy)ethyl]icos-4-enoic acid

InChI

InChI=1S/C32H54O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25(32(34)35)24-31(33)36-30-23-26-22-29(30)28-21-18-20-27(26)28/h16-17,25-30H,2-15,18-24H2,1H3,(H,34,35)/b17-16+

InChI Key

TZBVAIUVRCEQLV-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CC2CC1C3C2CCC3)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CC2CC1C3C2CCC3)C(=O)O

Origin of Product

United States

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